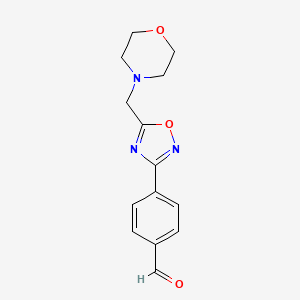

4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from the conversion of organic acids into esters, followed by the formation of hydrazides and subsequent cyclization to yield oxadiazoles. For instance, a series of benzimidazole derivatives bearing oxadiazole and morpholine rings were synthesized and characterized for their anti-inflammatory activities . Another study reported the synthesis of a compound by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and single crystal X-ray diffraction studies. For example, the crystal structure of a synthesized compound with a morpholine ring was determined to belong to the monoclinic system with specific lattice parameters, and the residual factor was calculated . These structural analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization reactions to form oxadiazoles and the use of reagents such as sodium hydrosulfite for nitro reductive cyclization reactions. These reactions are essential for constructing the core structure that imparts biological activity to the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are inferred from their synthesis and structural analysis. The biological activities of these compounds, such as anti-inflammatory, antibacterial, antioxidant, and glucosidase inhibitory activities, suggest that they have specific physical and chemical properties that enable them to interact with biological systems effectively .

Relevant Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds containing morpholine and oxadiazole rings. For instance, benzimidazole derivatives were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema test, with some compounds showing excellent activity . Another compound was screened for various biological activities, including antibacterial, antioxidant, and anti-TB, showing remarkable results . Additionally, a series of compounds were synthesized and tested for antibacterial activity, with some demonstrating good efficacy . These case studies highlight the potential therapeutic applications of these compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde, a derivative of oxadiazole, is actively researched in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. Studies highlight the synthesis of various oxadiazole derivatives, emphasizing the versatile applications of these compounds in different fields. For instance, research conducted by Hirao and Kato (1972) explored the synthesis of derivatives from 3-(5-nitro-2-furyl)acrylonitrile, producing compounds through reactions involving diazomethane, acetic anhydride, and Mannich reactions. These derivatives showed potential in various chemical applications (Hirao & Kato, 1972). Similarly, Rao et al. (2014) investigated the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones, indicating the broad applicability of this chemical structure in synthesizing chromone-related compounds (Rao et al., 2014).

Biological and Medicinal Research

This compound derivatives have been studied extensively for their biological and medicinal properties. Somashekhar and Kotnal (2020) conducted a 2D-QSAR study on 1,3,4-oxadiazoles synthesized from 4-(morpholine-4-yl) benzohydrazide. These compounds displayed a wide range of biological activities, including antibacterial, antimalarial, and anti-inflammatory properties (Somashekhar & Kotnal, 2020). Rathore et al. (2017) synthesized a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles, which demonstrated significant anti-inflammatory activities. This research not only showcased the therapeutic potential of these compounds but also emphasized the importance of the morpholine and oxadiazole rings in their biological activity (Rathore et al., 2017).

Optical and Material Studies

The compound and its derivatives have also found applications in material science, particularly in optical studies. Mekkey et al. (2020) focused on synthesizing and analyzing the optical properties of metal complexes involving 3,4-dimethoxy benzaldehyde and 1,3,4-oxadiazol-2-yl hydrazone. The study provided insights into the optical absorption spectra and structural properties of these complexes, suggesting their potential use in material science applications (Mekkey et al., 2020).

Safety and Hazards

Direcciones Futuras

While specific future directions for “4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde” are not mentioned in the literature, benzaldehyde and its derivatives continue to be of interest in the discovery of new bioactive molecules . Further studies could explore the potential biological activities of “this compound” and its derivatives.

Mecanismo De Acción

Target of Action

Benzaldehydes have been reported to target cellular antioxidation systems . They can disrupt the fungal antioxidation system, which includes components such as superoxide dismutases and glutathione reductase .

Mode of Action

Benzaldehydes, in general, are known to disrupt cellular antioxidation systems . They destabilize cellular redox homeostasis and/or antioxidation systems . This disruption can be achieved with redox-active compounds .

Biochemical Pathways

Benzaldehydes are known to disrupt cellular antioxidation systems , which suggests that they may affect pathways related to redox homeostasis and antioxidation.

Result of Action

Benzaldehydes are known to disrupt cellular antioxidation systems , which could lead to the inhibition of fungal growth .

Propiedades

IUPAC Name |

4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-10-11-1-3-12(4-2-11)14-15-13(20-16-14)9-17-5-7-19-8-6-17/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPWUBCJSOFXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=NO2)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649209 | |

| Record name | 4-{5-[(Morpholin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119450-76-8 | |

| Record name | 4-{5-[(Morpholin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

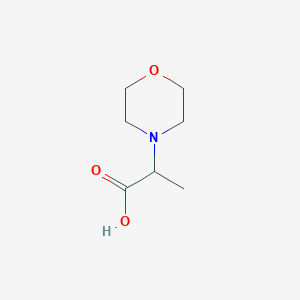

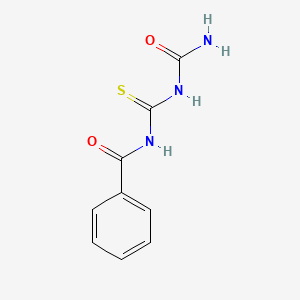

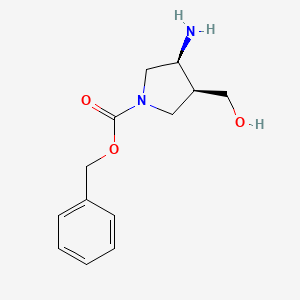

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

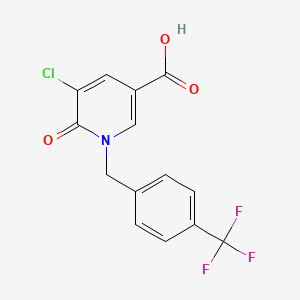

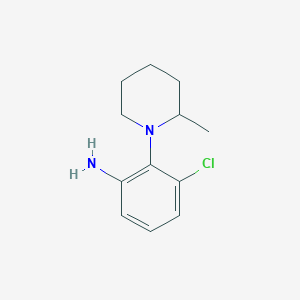

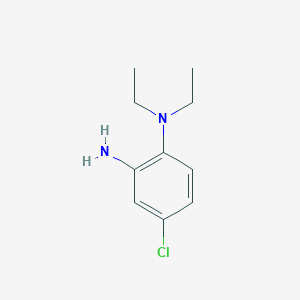

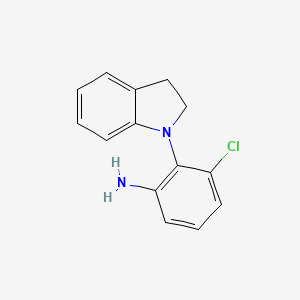

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)

![(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B3022130.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B3022131.png)